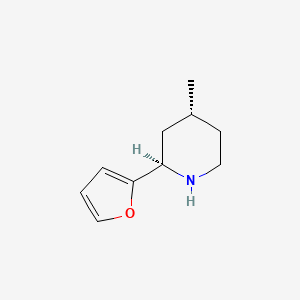

![molecular formula C23H22N2O3S B2799625 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 315237-53-7](/img/structure/B2799625.png)

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one” is a complex organic molecule that contains a benzothiazole moiety. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions . Another method involves a one-pot three-component Knoevenagel condensation reaction .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative can be determined by various analytical techniques. For instance, the melting point can be determined experimentally, and the elemental composition can be calculated and confirmed by analysis .Applications De Recherche Scientifique

Synthetic Protocols and Importance

The compound 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex molecule that shares structural features with several important classes of compounds, including benzothiazoles and chromenones. Synthetic protocols for similar structures emphasize the importance of these compounds in various fields, including medicinal chemistry. For instance, the synthetic procedures for 6H-benzo[c]chromen-6-ones, which are core structures in secondary metabolites with significant pharmacological importance, have been extensively reviewed. These procedures involve various reactions such as Suzuki coupling for biaryl synthesis, followed by lactonization, and reactions of 3-formylcoumarin with bis(silylenol ethers) among others, highlighting the complex synthetic routes necessary for such compounds (Mazimba, 2016).

Biological Activities and Applications

Benzothiazole derivatives, in particular, have been recognized for their wide range of biological activities. The unique structure of benzothiazole, with its weak base and versatile reactivity, has made it a key moiety in various bioactive molecules. These derivatives are known to exhibit a plethora of pharmacological activities, such as antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. This broad spectrum of activities is largely due to the structural diversity and the presence of a benzothiazole scaffold, which has been extensively utilized in medicinal chemistry for the development of new therapeutic agents (Bhat & Belagali, 2020).

Coumarin Derivatives and Chemical Properties

Similarly, the coumarin derivatives, particularly those with hydroxyl groups such as 3-hydroxycoumarin, have been documented for their significant chemical, photochemical, and biological properties. These compounds have been used in various applications ranging from genetics to pharmacology, underscoring the versatility and importance of such structures in scientific research. The synthesis routes for 3-hydroxycoumarin, involving starting compounds like salicylic aldehyde, highlight the intricate chemistry involved in producing these bioactive molecules (Yoda, 2020).

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit antibacterial properties

Mode of Action

The exact mode of action of UNM000000584001 is currently unknown due to the lack of specific studies on this compound . Benzothiazole derivatives have been reported to manifest profound antimicrobial activity . The activity contributions due to structural and substituent effects were determined using sequential regression procedure .

Biochemical Pathways

Benzothiazole derivatives have been associated with a broad spectrum of pharmaceutical activity profile viz, antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and antiinflammatory .

Result of Action

Benzothiazole derivatives have been reported to manifest profound antimicrobial activity .

Propriétés

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-14-5-4-10-25(12-14)13-17-19(26)9-8-15-11-16(23(27)28-21(15)17)22-24-18-6-2-3-7-20(18)29-22/h2-3,6-9,11,14,26H,4-5,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSQCZDCMNLKAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2799542.png)

![2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2799546.png)

![ethyl 2-(2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2799551.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799554.png)

![(E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one](/img/structure/B2799555.png)

![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1,3-benzoxazole](/img/structure/B2799556.png)

![5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2799557.png)